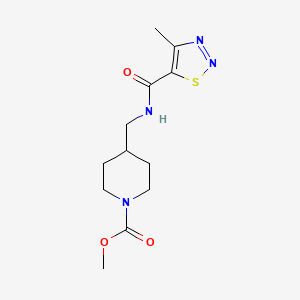

Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(4-methylthiadiazole-5-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-8-10(20-15-14-8)11(17)13-7-9-3-5-16(6-4-9)12(18)19-2/h9H,3-7H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIORHOXLXMWFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves the following steps:

Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.

Coupling with piperidine: The activated acid chloride is then reacted with piperidine in the presence of a base to form the amide bond.

Esterification: Finally, the resulting amide is esterified using methanol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at different positions on the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-methyl-1,2,3-thiadiazole compounds exhibit significant antimicrobial properties. For instance, a series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. One derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis, showcasing strong antimicrobial effects .

Anticancer Properties

Research has also highlighted the anticancer potential of thiadiazole derivatives. A study reported that thiazole-integrated compounds displayed promising anticancer activity due to their structural characteristics, which enhance their interaction with biological targets . For example, certain synthesized thiazole-pyridine hybrids showed better efficacy against breast cancer cell lines compared to standard treatments . The structure-activity relationship (SAR) analysis suggested that substituents like electron-withdrawing groups significantly influence the anticancer activity of these compounds.

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly as a growth regulator in agricultural settings. A patent describes the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives that exhibit herbicidal effects, suggesting potential applications in crop protection . These compounds can inhibit the growth of unwanted plants while promoting the health of desired crops.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationships of methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is crucial for optimizing its applications. The presence of specific functional groups has been correlated with enhanced biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increases anticancer activity |

| Electron-withdrawing groups | Enhances antimicrobial and anticancer effects |

| Thiadiazole ring system | Essential for cytotoxic activity |

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of thiadiazole derivatives:

- A study synthesized novel derivatives and assessed their antimicrobial activity against multiple strains, revealing significant efficacy against Gram-positive bacteria .

- Another investigation focused on thiazole-pyridine hybrids that exhibited potent anticancer properties in vitro, particularly against breast cancer cell lines .

These findings underscore the versatility of this compound in medicinal and agricultural applications.

Mechanism of Action

The mechanism by which Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide

1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-

Thiazole derivatives

Biological Activity

Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.35 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole-containing carboxamides. The process yields a compound with significant biological activity attributed to both the piperidine and thiadiazole moieties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the 4-methyl-1,2,3-thiadiazole scaffold have shown promising results against various bacterial strains.

-

Antibacterial Activity :

- A study demonstrated that compounds derived from 4-methyl-1,2,3-thiadiazole exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .

- Another investigation highlighted that certain thiadiazole derivatives displayed potent activity against Gram-positive bacteria, significantly outperforming standard antibiotics like ampicillin .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Thiadiazole Moiety : The presence of the thiadiazole ring is crucial for biological activity; modifications to this structure can significantly alter potency.

- Piperidine Ring : The piperidine component contributes to the lipophilicity and overall pharmacokinetic profile of the compound.

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and evaluated for their antimicrobial properties. Compound 15 , which included a nitro group substitution on the phenyl ring, exhibited an MIC of 1.95 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 2: Antifungal Assessment

In a study assessing antifungal properties against Valsa mali, several derivatives demonstrated broad-spectrum activity with some compounds achieving over 80% inhibition at concentrations as low as 50 µg/mL .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step processes, including cyclocondensation, esterification, and carboxamide coupling. For example:

- Cyclocondensation : Similar to pyrazole-4-carboxylate derivatives, ethyl acetoacetate and DMF-DMA can be used as starting materials to form the piperidine backbone .

- Carboxamide Coupling : Thiadiazole-5-carboxylic acid derivatives are coupled with piperidine intermediates using coupling reagents like HATU or EDCI, followed by methyl ester protection .

Key analytical steps include NMR (1H, 13C) and HPLC to confirm purity and structure .

Advanced: How can flow chemistry be applied to optimize the synthesis of this compound?

Answer:

Flow chemistry enables precise control over reaction parameters (e.g., temperature, residence time) and reduces side reactions. For example:

- Omura-Sharma-Swern Oxidation : Adaptable for continuous-flow synthesis of sensitive intermediates, minimizing decomposition risks .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) can optimize reagent ratios and reaction kinetics, improving yield reproducibility .

Post-reaction inline FTIR or MS monitoring ensures real-time quality control .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Essential for confirming the piperidine ring conformation, methyl ester protection, and thiadiazole substituent positioning. For example, δ ~3.7 ppm (ester methyl) and δ ~2.5 ppm (piperidine methyl) are diagnostic .

- HPLC-MS : Validates purity (>95%) and detects hydrolytic byproducts (e.g., free carboxylic acids) .

- FTIR : Confirms amide C=O stretches (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Answer:

- Variable Temperature NMR : Resolves dynamic rotational isomerism in the piperidine ring or amide bonds, which may cause unexpected splitting .

- DFT Calculations : Compare experimental 13C NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate tautomeric forms or stereochemistry .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, especially in the thiadiazole and piperidine regions .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

- Hydrolytic Sensitivity : The methyl ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at −20°C with desiccants .

- Photostability : Thiadiazole rings may degrade under UV light; use amber vials for long-term storage .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into nitrogen oxides or carbon monoxide .

Advanced: What computational strategies are used to model its reactivity in enzyme inhibition studies?

Answer:

- Molecular Docking (AutoDock Vina) : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using the thiadiazole moiety as a pharmacophore .

- MD Simulations (GROMACS) : Assess conformational stability of the piperidine-carboxamide scaffold in aqueous vs. lipid bilayer environments .

- QM/MM Calculations : Evaluate transition states for amide bond hydrolysis to guide prodrug design .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., methyl chloroformate) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can its in vitro antibacterial activity be systematically evaluated?

Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects at 2×/4× MIC over 24 hours .

- Resistance Profiling : Combine with subinhibitory β-lactams to evaluate synergy (checkerboard assay) .

Advanced: What strategies address low yields in the final coupling step?

Answer:

- Reagent Screening : Compare carbodiimide (EDCI) vs. uronium (HATU) coupling agents; HATU often improves amidation efficiency .

- Solvent Optimization : Use DMF for solubility but switch to THF to reduce racemization .

- Microwave Assistance : Apply 50–100 W irradiation to reduce reaction time from hours to minutes .

Advanced: How can mechanistic studies elucidate its metabolic pathways?

Answer:

- LC-HRMS Metabolite ID : Incubate with liver microsomes (human/rat) and profile Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Assays : Use fluorogenic substrates to identify CYP450 isoforms involved in metabolism .

- Stable Isotope Labeling : Track 13C-labeled methyl groups to map hydrolysis/oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.